Bicarbamimide, N,2-diphenyl-
Description
Bicarbamimide, N,2-diphenyl- (CAS: DTXSID10188424) is a heterocyclic organic compound classified under the 1,2,4-triazolidine-3,5-dione family. Its systematic IUPAC name is 1,4-diphenyl-1,2,4-triazolidine-3,5-dione, and it is also known by synonyms such as N,2-Diphenylbicarbamimide and 1,2,4-Triazolidine-3,5-dione, 1,4-diphenyl . Key identifiers include Beilstein Reference (5-26-05-00241), BRN (0241732), and SCHEMBL ID (264757), which are critical for database searches and industrial procurement .
Properties
CAS No. |
34874-03-8 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1,4-diphenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H11N3O2/c18-13-15-17(12-9-5-2-6-10-12)14(19)16(13)11-7-3-1-4-8-11/h1-10H,(H,15,18) |
InChI Key |
FKMZWZGFVKCYKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)NN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NN(C2=O)C3=CC=CC=C3 |
Other CAS No. |
34874-03-8 |
Synonyms |
flupamesone Flutenal UR 105 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a summary of its identifiers and a theoretical framework for comparison based on structural analogs:
Table 1: Key Identifiers of Bicarbamimide, N,2-diphenyl-
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | DTXSID10188424 | EPA CompTox |
| Beilstein Reference | 5-26-05-00241 | Beilstein DB |
| SCHEMBL ID | 264757 | SureChemBL |
| BRN | 0241732 | Beilstein |
Theoretical Comparison Framework:
Substituent Effects : The phenyl groups at positions 1 and 4 introduce steric hindrance and π-π stacking interactions, differentiating it from analogs like 1-phenyl-1,2,4-triazolidine-3,5-dione (lacking a second phenyl group) .
Reactivity: The electron-withdrawing dione moiety may render it more reactive toward nucleophiles compared to non-dione derivatives (e.g., triazolidines with thione or imine groups).
Research Findings and Limitations
No direct experimental data or comparative studies on Bicarbamimide, N,2-diphenyl- and its analogs are available in the provided evidence.
- Pharmaceutical intermediates : As a precursor for synthesizing triazole-based drugs.
- Polymer chemistry : As a crosslinking agent due to its rigid, aromatic-substituted core.
Critical Note: The absence of comparative data (e.g., solubility, stability, or bioactivity) in the referenced material highlights the need for further experimental studies to validate theoretical comparisons.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bicarbamimide, N,2-diphenyl- with high purity and yield?
- Methodology :
Reaction Optimization : Use anhydrous conditions with aprotic solvents (e.g., DMF or THF) and catalysts like palladium complexes for coupling reactions. Monitor reaction progress via TLC.
Purification : Employ gradient recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).
Characterization : Validate purity via HPLC (>98%) and confirm structure using H/C NMR and FT-IR spectroscopy. Cross-reference spectral data with computational predictions (e.g., DFT) for accuracy .
Safety : Follow protocols for handling air-sensitive reagents and dispose of waste via certified chemical disposal services .
Q. Which spectroscopic techniques are most effective for characterizing Bicarbamimide, N,2-diphenyl- and ensuring structural accuracy?
- Methodology :
NMR Spectroscopy : Use H NMR (400 MHz, CDCl) to identify phenyl proton environments and C NMR for carbonyl group confirmation.
Mass Spectrometry : High-resolution ESI-MS to determine molecular ion ([M+H]) and fragmentation patterns.
IR Spectroscopy : Detect characteristic N-H (3300–3400 cm) and C=O (1680–1720 cm) stretches.
Cross-Validation : Compare experimental data with NIST Chemistry WebBook entries or computational outputs .
Q. What safety protocols and waste disposal methods should be followed when handling Bicarbamimide, N,2-diphenyl- in laboratory settings?
- Methodology :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
Ventilation : Use fume hoods for synthesis and purification steps.
Waste Segregation : Store organic waste separately in labeled containers and coordinate with certified disposal agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for Bicarbamimide, N,2-diphenyl-?
- Methodology :
Error Analysis : Check computational parameters (e.g., basis sets, solvation models) and recalibrate using higher-level theories (e.g., MP2 or CCSD(T)).
Experimental Replication : Repeat measurements under controlled conditions (e.g., standardized solvent, temperature).
Collaborative Review : Discuss discrepancies with peers to identify overlooked variables (e.g., tautomerism or impurities) .
Data Sources : Validate experimental setups against NIST-subscribed databases .
Q. What advanced techniques are recommended for detecting trace amounts of Bicarbamimide, N,2-diphenyl- in environmental samples?
- Methodology :
Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices.
Instrumentation : Employ HPLC-MS/MS with a reverse-phase C18 column and MRM mode for quantification (LOD: 0.1 ppb).
Calibration : Use certified reference materials (e.g., deuterated analogs) to minimize matrix effects .
Q. How does the stability of Bicarbamimide, N,2-diphenyl- vary under different pH and temperature conditions, and what experimental approaches can quantify this?
- Methodology :
Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.
Analytical Monitoring : Track degradation via UV-Vis spectroscopy (λ~260 nm) and LC-MS to identify breakdown products.
Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying conditions .
Q. What strategies are effective for addressing inconsistencies in reported thermodynamic properties of Bicarbamimide, N,2-diphenyl- across literature sources?
- Methodology :
Meta-Analysis : Systematically compare published data (e.g., ΔH, solubility) to identify outliers.
Replication Studies : Reproduce key experiments using standardized protocols.
Collaborative Consensus : Organize interdisciplinary workshops to align measurement techniques (e.g., calorimetry vs. computational estimates) .
Database Cross-Check : Verify values against authoritative sources like NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
